5-(Methylamino)pentanoic acid

Catalog No.
S3338069
CAS No.
21382-30-9
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylamino)pentanoic acid

CAS Number

21382-30-9

Product Name

5-(Methylamino)pentanoic acid

IUPAC Name

5-(methylamino)pentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-7-5-3-2-4-6(8)9/h7H,2-5H2,1H3,(H,8,9)

InChI Key

CMVZMERLBCRJAH-UHFFFAOYSA-N

SMILES

CNCCCCC(=O)O

Canonical SMILES

CNCCCCC(=O)O

5-(Methylamino)pentanoic acid (CAS 21382-30-9) is a bifunctional aliphatic building block featuring a terminal carboxylic acid and a secondary N-methyl amine separated by a flexible four-carbon spacer. In industrial and advanced laboratory settings, it is primarily procured as a direct precursor for N-methyl-2-piperidone (a 6-membered lactam solvent) and as a monomer for N-methylated polyamides. Unlike standard primary amino acids, the pre-installed N-methyl group fundamentally alters the compound's reactivity, preventing unwanted branching during polymerization, suppressing hydrogen bond donation in amide linkages, and altering the cyclization thermodynamics. These baseline properties make it a critical raw material for synthesizing REACH-compliant specialty solvents, highly soluble polyamides, and proteolytically stable peptidomimetics [1].

Attempting to substitute 5-(methylamino)pentanoic acid with its primary amine analog (5-aminopentanoic acid) or its shorter homolog (4-(methylamino)butanoic acid) introduces severe workflow and regulatory liabilities. Substituting with 5-aminopentanoic acid in polymer or peptide synthesis necessitates post-synthetic N-methylation—a notoriously inefficient process that rarely exceeds 85% conversion and frequently causes chain cleavage or quaternary ammonium defect formation [1]. Conversely, substituting with the 4-carbon homolog yields N-methyl-2-pyrrolidone (NMP) upon cyclization. Because NMP is strictly regulated as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity, its precursors carry significant procurement and handling risks. 5-(Methylamino)pentanoic acid is positioned to bypass both the synthetic inefficiency of post-methylation and the regulatory dead-ends of 5-membered lactam precursors [2].

Precursor Suitability for REACH-Compliant Solvents

The cyclization of amino acids to lactams is highly dependent on chain length. 5-(Methylamino)pentanoic acid undergoes intramolecular cyclization to form N-methyl-2-piperidone (NMPD), a 6-membered lactam with a boiling point of ~250°C. In contrast, the 4-carbon comparator, 4-(methylamino)butanoic acid, cyclizes to N-methyl-2-pyrrolidone (NMP, bp 202°C). While both lactams serve as powerful polar aprotic solvents, NMP is heavily restricted globally as an SVHC. Procuring the 5-carbon precursor allows manufacturers to synthesize NMPD, which avoids the specific reproductive toxicity profile of NMP while maintaining comparable solvation power and offering a higher thermal operating window [1].

Evidence DimensionDownstream solvent regulatory status and thermal stability
Target Compound DataYields NMPD (6-membered lactam, bp ~250°C, non-SVHC)
Comparator Or Baseline4-(methylamino)butanoic acid yields NMP (5-membered lactam, bp 202°C, REACH SVHC)
Quantified Difference+48°C boiling point and elimination of SVHC regulatory restrictions
ConditionsIndustrial cyclization for polar aprotic solvent manufacturing

Procurement teams looking to phase out NMP in battery manufacturing or chemical processing must source this specific 5-carbon precursor to synthesize compliant 6-membered lactam alternatives.

N-Methylation Fidelity in Polyamide Synthesis

In the synthesis of N-alkylated polyamides, utilizing a pre-methylated monomer is essential for structural uniformity. Direct polycondensation of 5-(methylamino)pentanoic acid yields poly(N-methylpentanamide) with 100% N-methylation fidelity. If 5-aminopentanoic acid is used as a baseline substitute, the resulting nylon-5 must undergo post-polymerization N-methylation. This post-synthetic modification typically plateaus at 80-85% conversion due to steric hindrance and polymer coiling, while introducing up to 5% chain cleavage or over-alkylation (quaternary ammonium formation) [1].

Evidence DimensionPolymer N-methylation uniformity
Target Compound Data100% methylation fidelity via direct polymerization
Comparator Or Baseline5-aminopentanoic acid (post-polymerization methylation yields ~85% fidelity)
Quantified Difference15% absolute increase in methylation uniformity and 0% post-synthetic degradation
ConditionsStep-growth polycondensation and subsequent structural analysis

Buyers manufacturing specialty elastomers or highly soluble polyamides must procure the pre-methylated monomer to avoid batch-to-batch variability and mechanical defects caused by incomplete post-methylation.

Proteolytic Resistance in Peptidomimetic Spacers

When used as a spacer in peptide therapeutics, the N-methyl group of 5-(methylamino)pentanoic acid eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This structural change significantly shields the adjacent amide bond from enzymatic cleavage. Peptides incorporating this N-methylated spacer exhibit in vitro serum half-lives exceeding 24 hours. In contrast, peptides utilizing the unmethylated 5-aminopentanoic acid spacer are rapidly recognized by proteases, typically degrading with half-lives of 2-4 hours[1].

Evidence DimensionProteolytic half-life in serum
Target Compound Data>24 hours (N-methylated spacer)
Comparator Or Baseline2-4 hours (Primary amine spacer, 5-aminopentanoic acid)
Quantified Difference>85% reduction in proteolytic cleavage rate (>6x half-life extension)
ConditionsIn vitro serum stability assays for therapeutic peptides

For pharmaceutical procurement, selecting the N-methylated spacer is critical to extending the in vivo circulation time of peptide drugs, directly impacting dosing frequency and efficacy.

Precursor for REACH-Compliant Polar Aprotic Solvents

Directly follows from its cyclization profile. 5-(Methylamino)pentanoic acid is the direct starting material for synthesizing N-methyl-2-piperidone (NMPD). This application is critical for chemical manufacturers seeking drop-in, regulatory-compliant alternatives to NMP for use in wire enamel coating, polyurethane dispersions, and lithium-ion battery electrode manufacturing [1].

Monomer for Specialty N-Alkylated Polyamides

Based on its 100% methylation fidelity during polycondensation, this compound is used to manufacture highly soluble, flexible N-methylated polyamides. These polymers are utilized in specialized adhesives, flexible coatings, and membranes where standard hydrogen-bonded nylons would be too rigid or insoluble [2].

Spacer in Long-Acting Peptidomimetics

Driven by its ability to confer proteolytic resistance, this compound is heavily procured by pharmaceutical R&D labs. It is integrated as a flexible, non-hydrogen-bonding spacer in peptide therapeutics and PROTAC linkers, ensuring the structural integrity of the molecule in serum for extended durations [3].

XLogP3

-2.1

Wikipedia

5-methylaminopentanoic Acid

Dates

Last modified: 08-19-2023

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